molecular formula C13H9ClN2O2 B584204 7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one CAS No. 37081-73-5

7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one

Cat. No.: B584204
CAS No.: 37081-73-5
M. Wt: 260.677
InChI Key: MWRBNELIAJKYDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one: is a chemical compound belonging to the dibenzooxazepine class This compound is characterized by the presence of an amino group at the 7-position, a chlorine atom at the 2-position, and an oxazepine ring fused with two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoic acid and 2-aminophenol.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2-chlorobenzoic acid and 2-aminophenol in the presence of a dehydrating agent like phosphorus oxychloride.

    Cyclization: The intermediate undergoes cyclization to form the oxazepine ring. This step is usually carried out under reflux conditions in a suitable solvent such as toluene.

    Amination: The final step involves the introduction of the amino group at the 7-position. This can be achieved through a nucleophilic substitution reaction using ammonia or an amine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other dibenzooxazepine derivatives. Its ability to modulate multiple neurotransmitter systems makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-amino-8-chloro-5H-benzo[b][1,4]benzoxazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2/c14-7-1-4-11-9(5-7)13(17)16-10-3-2-8(15)6-12(10)18-11/h1-6H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRBNELIAJKYDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)OC3=C(C=C(C=C3)Cl)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746983
Record name 7-Amino-2-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37081-73-5
Record name 7-Amino-2-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.